molecular formula C11H12O3 B3023076 Methyl 2-oxo-4-phenylbutanoate CAS No. 83402-87-3

Methyl 2-oxo-4-phenylbutanoate

Cat. No.: B3023076
CAS No.: 83402-87-3
M. Wt: 192.21 g/mol
InChI Key: DMZGURNRYOUAGC-UHFFFAOYSA-N
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Description

Methyl 2-oxo-4-phenylbutanoate, also known as methyl 2-oxo-4-phenylbutyrate, is an organic compound with the molecular formula C11H12O3. It is a methyl ester derivative of 2-oxo-4-phenylbutanoic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Mechanism of Action

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are areas of ongoing research.

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Grignard Reaction: One common method for synthesizing methyl 2-oxo-4-phenylbutanoate involves the reaction of beta-halogeno ethylbenzene with magnesium to form a Grignard reagent.

    Biocatalytic Reduction: Another method involves the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate using carbonyl reductases.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Grignard reactions due to their high yield and scalability. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 2-oxo-4-phenylbutanoate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form alcohol derivatives using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-oxo-4-phenylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting metabolic pathways.

    Industry: this compound is used in the production of fine chemicals and as a building block in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-oxo-4-phenylbutanoate is unique due to its specific ester group and phenyl ring, which confer distinct chemical and physical properties. These features make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

methyl 2-oxo-4-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZGURNRYOUAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40473092
Record name Methyl 2-oxo-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83402-87-3
Record name Methyl 2-oxo-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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